molecular formula C8H10N2O2S B12916502 5-(Oxolan-2-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 61079-56-9

5-(Oxolan-2-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12916502
CAS No.: 61079-56-9
M. Wt: 198.24 g/mol
InChI Key: WBAWFFDQWTXFLT-UHFFFAOYSA-N
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Description

5-(Oxolan-2-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with an oxolane ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolan-2-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with thiourea and a suitable aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolan-2-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted oxolane derivatives.

Scientific Research Applications

5-(Oxolan-2-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral or antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Oxolan-2-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antiviral or antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Oxolan-2-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of an oxolane ring and a thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61079-56-9

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

5-(oxolan-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C8H10N2O2S/c11-7-5(4-9-8(13)10-7)6-2-1-3-12-6/h4,6H,1-3H2,(H2,9,10,11,13)

InChI Key

WBAWFFDQWTXFLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CNC(=S)NC2=O

Origin of Product

United States

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